

Molecular structure and SMILES notation of 2-(Chloromethyl)-5-fluorothiophene

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-fluorothiophene

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An In-depth Technical Guide to 2-(Chloromethyl)-5-fluorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of **2-(Chloromethyl)-5-fluorothiophene**. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science.

Molecular Structure and Identification

2-(Chloromethyl)-5-fluorothiophene is a substituted thiophene, which is a five-membered aromatic ring containing a sulfur atom.^[1] The thiophene ring is substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a fluorine atom (-F).^[1] This substitution pattern imparts specific chemical and physical properties to the molecule.^[1]

The structure of **2-(Chloromethyl)-5-fluorothiophene** can be unambiguously represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation.

Table 1: Molecular Identifiers for **2-(Chloromethyl)-5-fluorothiophene**

Identifier	Value
IUPAC Name	2-(chloromethyl)-5-fluorothiophene
Molecular Formula	C ₅ H ₄ ClFS
SMILES Notation	FC1=CC=C(CCl)S1

Physicochemical Properties

The physicochemical properties of **2-(Chloromethyl)-5-fluorothiophene** are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Data for **2-(Chloromethyl)-5-fluorothiophene**

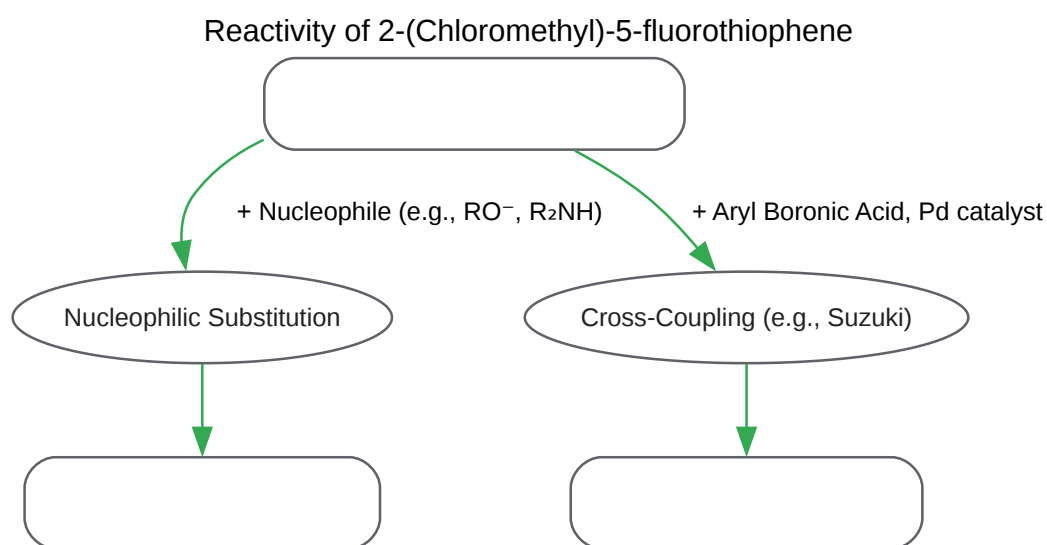
Property	Value	Source
Molecular Weight	150.60 g/mol	[1]
Boiling Point	122–127°C (at 16 Torr)	[1]
Density	1.50 g/cm ³	[1]
Solubility	Slightly soluble in water; readily soluble in chloroform and methanol.	[1]
Topological Polar Surface Area (TPSA)	0 Å ²	[1]
Number of Rotatable Bonds	1	[1]

Reactivity and Potential Applications

The reactivity of **2-(Chloromethyl)-5-fluorothiophene** is primarily dictated by the chloromethyl group, which is a good leaving group and thus susceptible to nucleophilic substitution. The fluorinated thiophene core also influences the molecule's electronic properties and reactivity.

- **Nucleophilic Substitution:** The chloromethyl group serves as a primary site for nucleophilic attack, allowing for the synthesis of a variety of derivatives such as thioethers and amines. For instance, it can react with sodium ethoxide to yield 2-(ethoxymethyl)-5-fluorothiophene. [\[1\]](#)
- **Cross-Coupling Reactions:** The molecule can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with aryl boronic acids. This enables the introduction of various aromatic groups at the chloromethyl position, which is a valuable strategy in drug discovery. [\[1\]](#)

These reactive properties make **2-(Chloromethyl)-5-fluorothiophene** a potentially useful building block in the synthesis of pharmaceuticals and agrochemicals. [\[1\]](#)



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Reactivity of **2-(Chloromethyl)-5-fluorothiophene**.

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-(Chloromethyl)-5-fluorothiophene** is not readily available in peer-reviewed literature. However, a plausible

synthetic route would involve the chloromethylation of 2-fluorothiophene. As a reference, a general procedure for the chloromethylation of the parent compound, thiophene, is provided below. It should be noted that the reaction conditions may require optimization for the fluorinated analogue due to differences in reactivity.

Reference Experimental Protocol: Chloromethylation of Thiophene

This protocol is for the synthesis of 2-(chloromethyl)thiophene and is provided as a reference for a related transformation.

Materials:

- Thiophene
- Concentrated hydrochloric acid
- Paraformaldehyde or 37% formaldehyde solution
- Hydrogen chloride gas
- Anhydrous calcium chloride
- Ether or other suitable organic solvent
- Saturated sodium bicarbonate solution

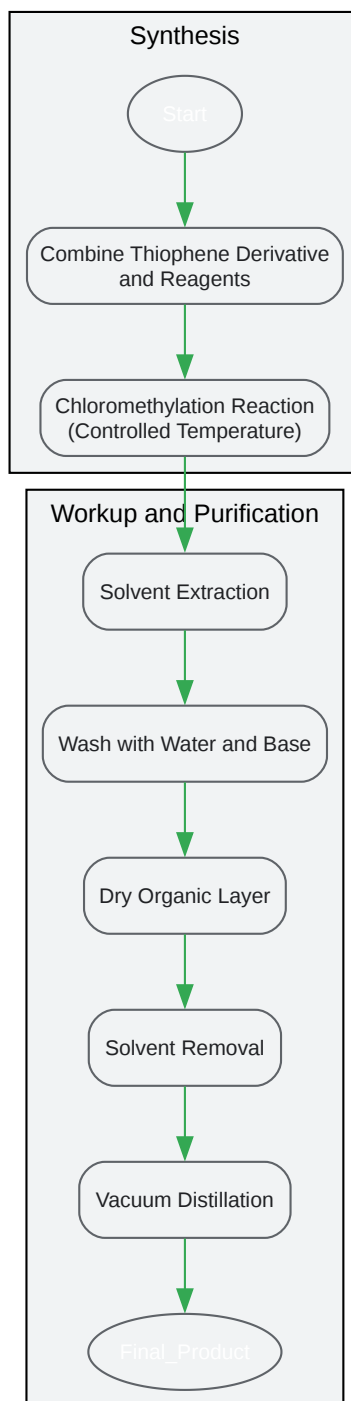
Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, and cooled in an ice-salt bath, combine thiophene and concentrated hydrochloric acid.
- With vigorous stirring, pass a steady stream of hydrogen chloride gas into the mixture while maintaining a low temperature (typically below 5°C).
- Slowly add a formaldehyde solution or paraformaldehyde to the reaction mixture, ensuring the temperature remains low. The addition may take several hours.
- After the addition is complete, continue stirring for a specified period.

- Extract the reaction mixture with an organic solvent like ether.
- Combine the organic extracts and wash them sequentially with water and a saturated sodium bicarbonate solution.
- Dry the organic layer over an anhydrous drying agent, such as calcium chloride.
- Remove the solvent by distillation.
- Purify the crude product by vacuum distillation.

Caution: Chloromethylthiophenes are lachrymatory and potentially unstable. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for Synthesis and Purification



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General workflow for thiophene chloromethylation.

Spectral Data

Experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2-(Chloromethyl)-5-fluorothiophene** are not readily available in the public domain. For structural confirmation and purity assessment of a synthesized sample, it would be necessary to acquire and interpret these spectra.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways involving **2-(Chloromethyl)-5-fluorothiophene**. As a reactive chemical intermediate, it is not typically studied for its biological signaling properties.

Conclusion

2-(Chloromethyl)-5-fluorothiophene is a halogenated thiophene derivative with potential as a versatile building block in organic synthesis. Its key features include a reactive chloromethyl group amenable to nucleophilic substitution and cross-coupling reactions. While detailed synthetic protocols and spectral data are not widely published, its structural similarity to other chloromethylated thiophenes provides a basis for its synthesis and predicts its chemical behavior. Further research into the synthesis and reactivity of this compound could open new avenues for the development of novel pharmaceuticals and agrochemicals.

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References

- 1. 2-(Chloromethyl)-5-fluorothiophene () for sale [vulcanchem.com]
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